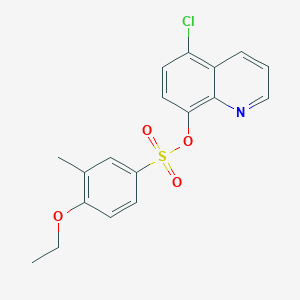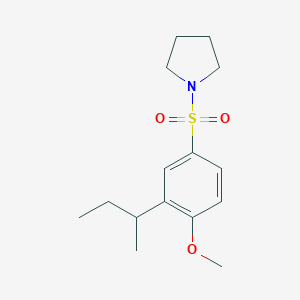
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide, also known as BDMBS, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BDMBS belongs to the class of sulfonamide compounds, which are known for their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Aplicaciones Científicas De Investigación
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has also been found to possess antiviral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Mecanismo De Acción
The mechanism of action of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide is not fully understood, but it is believed to involve the inhibition of several enzymes involved in cellular processes such as DNA replication and protein synthesis. N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been shown to inhibit the activity of topoisomerases, which are enzymes involved in the unwinding and winding of DNA during replication. It has also been found to inhibit the activity of ribonucleotide reductase, an enzyme involved in the synthesis of DNA precursors.
Biochemical and Physiological Effects:
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been found to induce oxidative stress in cancer cells, leading to the accumulation of reactive oxygen species (ROS) and subsequent cell death. In addition, N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has been found to inhibit the replication of viruses by interfering with their ability to synthesize DNA.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has several advantages for lab experiments, including its potent anticancer and antiviral activity, as well as its relatively low toxicity. However, N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide has not been extensively studied in animal models, so its safety and efficacy in vivo are not well established.
Direcciones Futuras
There are several future directions for the study of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide. One area of research could focus on improving the solubility of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide in aqueous solutions, which would make it easier to administer in vivo. Another area of research could focus on studying the safety and efficacy of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide in animal models, which would provide valuable information for potential clinical trials. In addition, future research could focus on identifying the specific enzymes and pathways targeted by N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide, which would provide a better understanding of its mechanism of action and potential therapeutic applications. Finally, research could focus on developing novel derivatives of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide with improved potency and selectivity for specific targets.
Métodos De Síntesis
The synthesis of N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with benzylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by column chromatography to obtain pure N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide.
Propiedades
Nombre del producto |
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C17H21NO3S |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-benzyl-2-ethoxy-4,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C17H21NO3S/c1-4-21-16-10-13(2)14(3)11-17(16)22(19,20)18-12-15-8-6-5-7-9-15/h5-11,18H,4,12H2,1-3H3 |
Clave InChI |
YFCNMXJWALRGBR-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
SMILES canónico |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2,5-Dichloro-4-[(4-ethyl-1-piperazinyl)sulfonyl]phenyl ethyl ether](/img/structure/B288444.png)









